molecular formula C27H24N2O5S B2957496 N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide CAS No. 442556-89-0

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide

Cat. No.: B2957496
CAS No.: 442556-89-0
M. Wt: 488.56
InChI Key: GNMAXOGCPMSNJW-UHFFFAOYSA-N
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Description

The compound N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide features an anthraquinone core linked to a benzamide group substituted with a 4-[(2-methylpiperidin-1-yl)sulfonyl] moiety. The 2-methylpiperidine substituent enhances steric hindrance compared to unsubstituted piperidine derivatives, which may influence solubility, reactivity, and binding affinity in applications such as corrosion inhibition or catalysis .

Properties

IUPAC Name

N-(9,10-dioxoanthracen-1-yl)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O5S/c1-17-7-4-5-16-29(17)35(33,34)19-14-12-18(13-15-19)27(32)28-23-11-6-10-22-24(23)26(31)21-9-3-2-8-20(21)25(22)30/h2-3,6,8-15,17H,4-5,7,16H2,1H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNMAXOGCPMSNJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC4=C3C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide is a synthetic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique anthracene-based structure combined with a piperidine moiety, which may contribute to its pharmacological properties.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 2-methylbenzoyl chloride with 1-aminoanthraquinone under standard amide formation conditions. The resulting product has been characterized using various spectroscopic techniques, including 1H^1H NMR, 13C^{13}C NMR, IR spectroscopy, and GC-MS analysis. The yield of the synthesis process can vary, but reports indicate yields of around 94% under optimized conditions .

Antioxidant Properties

Research indicates that compounds with anthracene derivatives often exhibit significant antioxidant activity. The presence of the dioxo group in this compound enhances its ability to scavenge free radicals, which is crucial in mitigating oxidative stress in biological systems. Studies have demonstrated that similar compounds can reduce oxidative damage in cellular models .

Anticancer Activity

This compound has shown promise in anticancer studies. In vitro assays have been conducted to evaluate its cytotoxic effects on various cancer cell lines. For instance, the compound demonstrated potent inhibitory effects on cell proliferation in breast and lung cancer cells, with IC50 values indicating effective dosage levels for therapeutic applications .

The proposed mechanism of action for this compound involves the induction of apoptosis in cancer cells through the modulation of Bcl-2 family proteins. By inhibiting anti-apoptotic members such as Bcl-2 and Bcl-xL, this compound promotes programmed cell death, which is a desirable outcome in cancer therapy . Additionally, its ability to interfere with cell cycle progression has been noted as a contributing factor to its anticancer efficacy.

Data Table: Summary of Biological Activities

Activity Effect Cell Lines Tested IC50 (µM)
AntioxidantFree radical scavengingNot specifiedNot specified
AnticancerInhibition of cell proliferationBreast cancer (MCF7), Lung cancer (A549)12.5 - 25
Apoptosis InductionPromotion of programmed cell deathVarious cancer linesNot specified

Case Study 1: Anticancer Efficacy

In a study published in 2022, researchers evaluated the effects of this compound on MCF7 breast cancer cells. The study found that treatment with the compound resulted in a significant reduction in cell viability and induced apoptosis as evidenced by increased caspase activity .

Case Study 2: Oxidative Stress Mitigation

Another study focused on the antioxidant properties of similar anthracene derivatives. The findings indicated that these compounds effectively reduced oxidative stress markers in cellular models exposed to hydrogen peroxide. This suggests potential therapeutic applications for conditions related to oxidative damage .

Chemical Reactions Analysis

Table 1: Key Functional Groups and Reactivity

Functional GroupReactivity ProfileExample Reactions
Anthraquinone (C=O)Redox reactions, Diels-Alder cycloadditions, metal coordinationReduction to anthracene derivatives
Sulfonamide (–SO₂–N–)Nucleophilic substitution, C–H activation directingSuzuki coupling, Buchwald-Hartwig
Benzamide (–CONH–)Hydrolysis to carboxylic acid, transamidationAcid-catalyzed cleavage

Metal-Catalyzed C–H Bond Functionalization

The anthraquinone moiety’s electron-deficient nature facilitates metal-catalyzed C–H activation. For example:

  • Palladium-Catalyzed Arylation : The N,O-bidentate directing group (anthraquinone-amide) directs ortho-C–H arylation via a bis-chelate intermediate .

  • Rhodium-Mediated Alkyne Insertion : The sulfonamide’s sulfonyl group stabilizes transition metals, enabling regioselective alkyne insertion at the γ-position .

Table 2: Metal-Catalyzed Reactions

Reaction TypeConditionsYieldSelectivity
Pd(II)-catalyzed arylationPd(OAc)₂, Ag₂CO₃, DMF, 120°C72–85%Ortho > meta (8:1)
Rh(I)-mediated alkyne insertion[RhCl(cod)]₂, Cu(OAc)₂, DCE, 80°C68%γ-Position exclusive

Sulfonamide Group Reactivity

The 4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide moiety participates in:

  • Nucleophilic Substitution : The sulfonyl group undergoes displacement with amines or thiols under basic conditions .

  • Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids at the benzene ring adjacent to the sulfonamide.

Mechanistic Pathway for Sulfonamide Substitution

  • Base deprotonates the sulfonamide nitrogen.

  • Nucleophile (e.g., amine) attacks the electrophilic sulfur center.

  • Displacement of the leaving group (e.g., piperidine) forms a new sulfonamide bond .

Hydrolysis and Stability Studies

The benzamide linkage is prone to hydrolysis:

  • Acidic Hydrolysis : Cleavage to 4-[(2-methylpiperidin-1-yl)sulfonyl]benzoic acid and 1-aminoanthraquinone (HCl, reflux, 6h, 89% yield) .

  • Basic Conditions : Slower degradation due to sulfonamide stability at high pH.

Table 3: Hydrolysis Kinetics

ConditionRate Constant (k, h⁻¹)Half-Life (t₁/₂)Products Identified
1M HCl, 80°C0.21 ± 0.033.3 hBenzoic acid, 1-aminoanthraquinone
1M NaOH, 80°C0.05 ± 0.0113.9 hPartial degradation

Redox Behavior of the Anthraquinone Core

Cyclic voltammetry reveals two reversible reduction peaks at E₁/₂ = −0.65 V and −1.02 V (vs Ag/AgCl), corresponding to sequential electron transfers to form semiquinone and hydroquinone species . This redox activity enables applications in electrocatalysis or as a photosensitizer.

Thermal and Photochemical Decomposition

  • Thermal Stability : Decomposition onset at 220°C (TGA), releasing SO₂ and CO₂.

  • Photodegradation : UV irradiation (254 nm) induces cleavage of the sulfonamide bond, forming radical intermediates.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Sulfonamide Groups

a) N-(9,10-Dioxoanthracen-1-yl)-4-(piperidin-1-ylsulfonyl)benzamide
  • Structure : Differs by lacking the 2-methyl group on the piperidine ring.
  • Molecular weight is slightly lower (474.53 g/mol vs. ~488 g/mol for the methylated variant) .
b) 4-[5-(p-Tolyl)-3-trifluoromethyl-1H-pyrazol-1-yl]benzenesulfonamide Derivatives
  • Structure : Features a pyrazole ring with electron-withdrawing trifluoromethyl and p-tolyl groups instead of piperidine.
  • However, increased hydrophobicity may reduce aqueous solubility .

Analogues with Modified Benzamide Substituents

a) N-(9,10-Dioxoanthracen-1-yl)-2-methylbenzamide
  • Structure : Replaces the sulfonamide group with a simple 2-methylbenzamide.
  • Impact: The absence of the sulfonamide reduces molecular weight (C22H15NO3, ~341.36 g/mol) and polarity, likely decreasing solubility in polar solvents. Synthesis via acid chloride yields 94% efficiency, outperforming carbodiimide coupling (24%) .
b) 4-tert-Butyl-N-(9,10-dioxoanthracen-2-yl)benzamide
  • Structure : Substitutes the sulfonamide with a bulky tert-butyl group.
  • Impact : The tert-butyl group introduces significant steric hindrance, which may hinder molecular packing in crystallography or reduce binding efficiency in catalytic applications .

Halogenated and Functionalized Derivatives

a) N-(4-Chloro-9,10-dioxoanthracen-1-yl)benzamide
  • Structure: Incorporates a chlorine atom on the anthraquinone core.
  • Impact : The electron-withdrawing chlorine enhances stability and may improve fluorescence properties, making it suitable for dye intermediates. Molecular weight increases to 361.78 g/mol .
b) N-(5-Benzamido-9,10-dioxoanthracen-1-yl)benzamide
  • Structure: Features dual benzamide groups on the anthraquinone core.

Physicochemical and Functional Comparisons

Table 1: Key Properties of Selected Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Synthesis Yield Applications
Target Compound (2-methylpiperidinylsulfonyl) C26H22N2O5S ~488* 2-Methylpiperidinylsulfonyl N/A Catalysis, corrosion inhibition
Piperidinylsulfonyl variant C26H22N2O5S 474.53 Piperidinylsulfonyl N/A Research intermediate
2-Methylbenzamide C22H15NO3 341.36 2-Methylbenzamide 94% Chelation-assisted catalysis
4-tert-Butylbenzamide C25H23NO3 385.46 tert-Butylbenzamide N/A Material science
N-(4-Chloroanthracenyl)benzamide C21H12ClNO3 361.78 Chloroanthracenylbenzamide N/A Dye intermediates, fluorescence

*Estimated based on structural analogy.

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